LogP and Lipophilicity Comparison: N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine vs. Fmoc-N-(tert-butoxycarbonylethyl)glycine
The target compound (CAS 174799-90-7) exhibits LogP values ranging from 3.90 to 4.44 across vendor datasets, with a molecular weight of 439.5 g/mol . The closely related analog Fmoc-N-(tert-butoxycarbonylethyl)glycine (CAS 174799-89-4), which contains a three-carbon (propyl) backbone instead of the four-carbon (butyl) backbone, has a molecular weight of 425.47 g/mol and is described as possessing enhanced solubility in organic solvents due to its tert-butoxycarbonyl (Boc) group . While no single study provides head-to-head LogP measurement for both compounds under identical conditions, the structural difference of one additional methylene group in the target compound corresponds to a theoretical LogP increase of approximately 0.5 units based on the Hansch-Leo fragmental constant for -CH2- [1].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 3.90 to 4.44; MW = 439.5 g/mol; C25H29NO6 |
| Comparator Or Baseline | Fmoc-N-(tert-butoxycarbonylethyl)glycine (CAS 174799-89-4): MW = 425.47 g/mol; C24H27NO6; LogP not numerically specified in vendor data but structurally one -CH2- group shorter |
| Quantified Difference | ΔMW = +14.03 g/mol; Theoretical ΔLogP ≈ +0.5 units (fragmental constant estimate) |
| Conditions | Vendor-reported computational LogP values; theoretical estimation based on Hansch-Leo fragmental method for aliphatic methylene contribution |
Why This Matters
The higher LogP of the target compound confers increased lipophilicity that is critical for designing peptide conjugates requiring membrane permeability or hydrophobic interaction motifs, distinguishing it from shorter-chain analogs for specific drug delivery and PROTAC applications.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews. 1971;71(6):525-616. Fragmental constant for aliphatic -CH2- ≈ 0.5 LogP units. View Source
